molecular formula C14H20N2O4 B2938245 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid CAS No. 1025769-32-7

4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid

Cat. No.: B2938245
CAS No.: 1025769-32-7
M. Wt: 280.324
InChI Key: WTFPWOPFHJEHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including anilino, hydroxyethylamino, and oxobutanoic acid, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of 2,5-dimethylaniline. This intermediate is then reacted with appropriate reagents to introduce the hydroxyethylamino and oxobutanoic acid groups. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with different reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid may be employed in the study of enzyme mechanisms and inhibition. Its structural features allow it to interact with specific biological targets.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to undergo various chemical transformations makes it a candidate for drug design and synthesis.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may contribute to the development of new materials and technologies.

Mechanism of Action

The mechanism by which 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies and experimental data.

Comparison with Similar Compounds

  • 2,5-Dimethylaniline: A simpler aromatic amine with similar structural features.

  • 2-Hydroxyethylamine: A compound with a hydroxyethylamino group.

  • Oxobutanoic Acid: A carboxylic acid derivative with potential reactivity.

Uniqueness: 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid stands out due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity and reactivity make it distinct from simpler analogs.

Properties

IUPAC Name

4-(2,5-dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-9-3-4-10(2)11(7-9)16-13(18)8-12(14(19)20)15-5-6-17/h3-4,7,12,15,17H,5-6,8H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFPWOPFHJEHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.